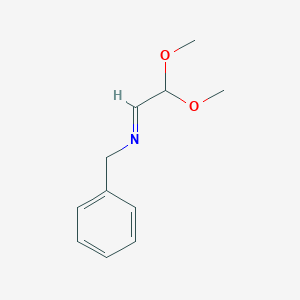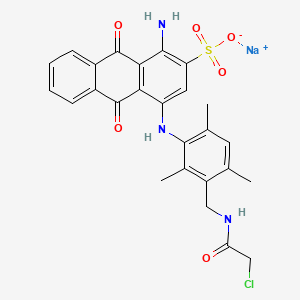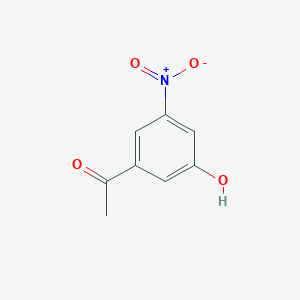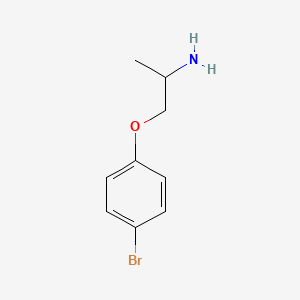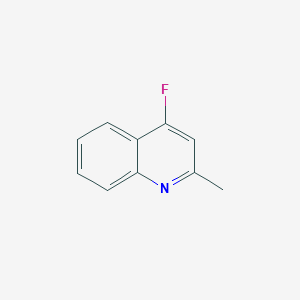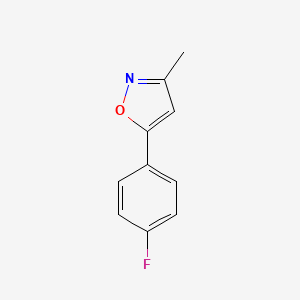
Isoxazole, 5-(4-fluorophenyl)-3-methyl-
Descripción general
Descripción
Isoxazole, 5-(4-fluorophenyl)-3-methyl- is a heterocyclic compound that features a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of a fluorophenyl group at the 5-position and a methyl group at the 3-position makes this compound particularly interesting for various applications in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(4-fluorophenyl)-3-methyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzaldehyde with hydroxylamine to form an oxime, which is then subjected to cyclization under acidic conditions to yield the isoxazole ring . Another approach involves the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Isoxazole, 5-(4-fluorophenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles like amines and alcohols are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Isoxazole, 5-(4-fluorophenyl)-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Isoxazole, 5-(4-fluorophenyl)-3-methyl- involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed antimicrobial and anticancer effects. The compound’s ability to intercalate with DNA and disrupt cellular processes is a key aspect of its mechanism .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole: The parent compound without the fluorophenyl and methyl groups.
5-Phenylisoxazole: Lacks the fluorine atom but has a phenyl group at the 5-position.
3-Methylisoxazole: Similar structure but without the fluorophenyl group.
Uniqueness
Isoxazole, 5-(4-fluorophenyl)-3-methyl- is unique due to the presence of both the fluorophenyl and methyl groups, which confer specific electronic and steric properties. These modifications enhance its reactivity and biological activity compared to other isoxazole derivatives .
Propiedades
Número CAS |
70862-53-2 |
|---|---|
Fórmula molecular |
C10H8FNO |
Peso molecular |
177.17 g/mol |
Nombre IUPAC |
5-(4-fluorophenyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C10H8FNO/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3 |
Clave InChI |
ZIFWYFRYVMYQIW-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)F |
SMILES canónico |
CC1=NOC(=C1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


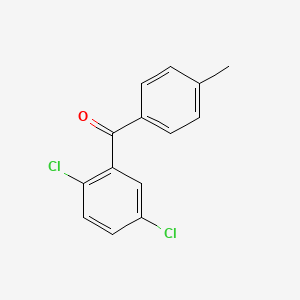
![6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B3056290.png)

